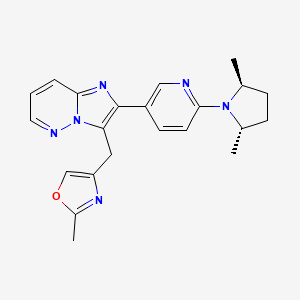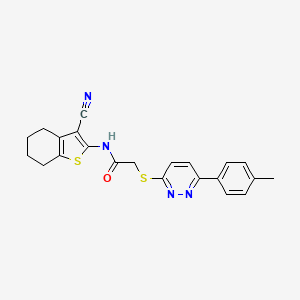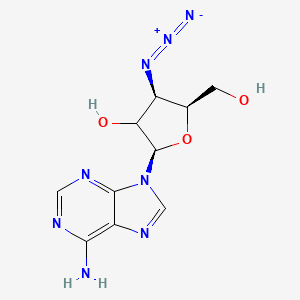
(2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the presence of an azido group at the fourth position and a hydroxymethyl group at the fifth position of the oxolane ring, along with a purine base attached to the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.
Glycosylation: The sugar derivative undergoes glycosylation with a purine base, such as adenine, to form the nucleoside.
Azidation: The hydroxyl group at the fourth position of the sugar ring is converted to an azido group using reagents like sodium azide in the presence of a suitable catalyst.
Deprotection: Any protecting groups on the sugar or base are removed under mild conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylated nucleoside.
Reduction: Formation of an amino-substituted nucleoside.
Substitution: Formation of various substituted nucleosides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of modified nucleic acids and nucleotides. It serves as a precursor for the development of novel nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid replication and repair. It can be incorporated into DNA or RNA strands to investigate the effects of modifications on the stability and function of nucleic acids.
Medicine
In medicine, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication by interfering with the synthesis of viral nucleic acids.
Industry
In the pharmaceutical industry, this compound is used in the development of antiviral drugs and chemotherapeutic agents. It is also employed in the synthesis of diagnostic probes and molecular biology reagents.
作用机制
The mechanism of action of (2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA by causing chain termination or introducing mutations. The azido group can also participate in click chemistry reactions, enabling the conjugation of the nucleoside to various biomolecules.
相似化合物的比较
Similar Compounds
2’-Deoxyadenosine: A natural nucleoside with a similar purine base but lacking the azido and hydroxymethyl groups.
Azidothymidine: A nucleoside analog with an azido group, used as an antiviral drug.
2’-Azido-2’-deoxyuridine: Another nucleoside analog with an azido group, used in antiviral research.
Uniqueness
(2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol is unique due to the combination of the azido group and the hydroxymethyl group on the oxolane ring. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block for the synthesis of modified nucleic acids and therapeutic agents.
属性
分子式 |
C10H12N8O3 |
|---|---|
分子量 |
292.25 g/mol |
IUPAC 名称 |
(2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5+,7?,10-/m1/s1 |
InChI 键 |
HTWSTKVLFZRAPM-WROBTOGHSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)N=[N+]=[N-])O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



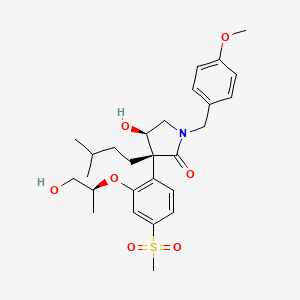
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
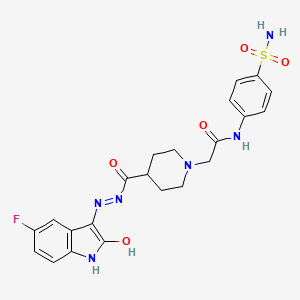
![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)


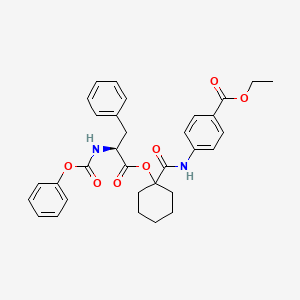
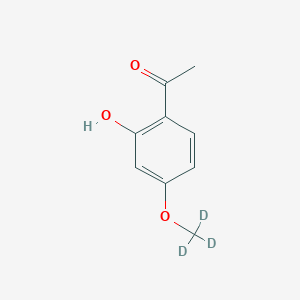
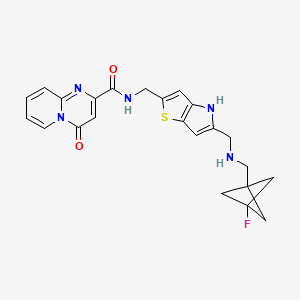
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
